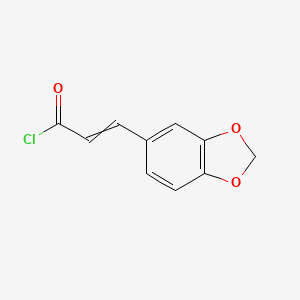
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a prop-2-enoyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more robust and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Hydroxy and Alkoxy Derivatives: Formed through addition reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction, respectively.
科学的研究の応用
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzodioxole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE can be compared with other benzodioxole derivatives, such as:
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enitrile: Contains a nitrile group, leading to different reactivity and applications.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol: Features a hydroxyl group, making it less reactive than the acyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2 |
InChIキー |
WBJQTHIVYWAEDD-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amine](/img/structure/B8759586.png)


![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)


![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)







